molecular formula C7H10N4 B8688690 N,N-dimethyl-N'-pyrazin-2-ylimidoformamide CAS No. 51519-09-6

N,N-dimethyl-N'-pyrazin-2-ylimidoformamide

Cat. No. B8688690
Key on ui cas rn: 51519-09-6
M. Wt: 150.18 g/mol
InChI Key: VBHWOPUQFADJST-UHFFFAOYSA-N
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Patent
US07482336B2

Procedure details

A solution of 2-aminopyrazine (16.45 g) in dimethylformamide dimethylacetal (22.4 g) was refluxed at 85° C. for 3 h, evaporated under reduced pressure, and used in the next step without further purification.
Quantity
16.45 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.CO[CH:10](OC)[N:11]([CH3:13])[CH3:12]>>[CH3:10][N:11]([CH3:13])[CH:12]=[N:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
16.45 g
Type
reactant
Smiles
NC1=NC=CN=C1
Name
Quantity
22.4 g
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
CN(C=NC1=NC=CN=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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